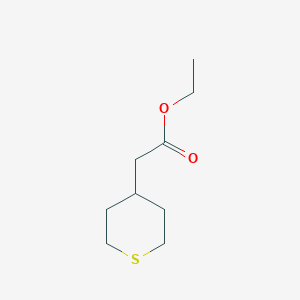

Ethyl 2-(thian-4-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

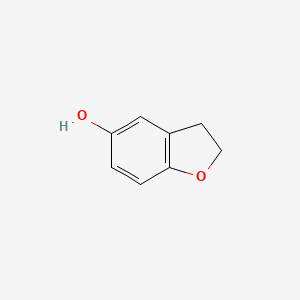

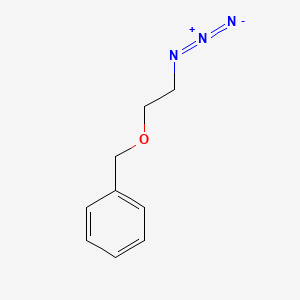

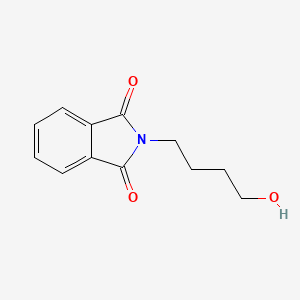

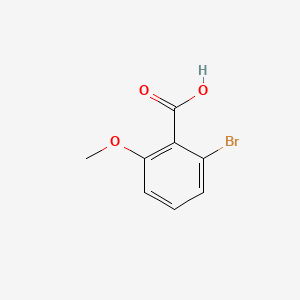

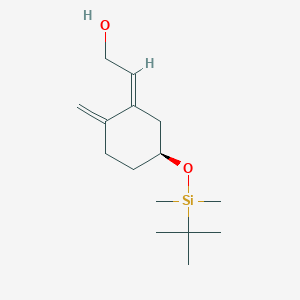

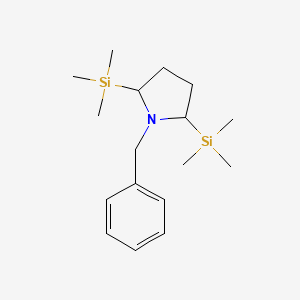

Ethyl 2-(thian-4-yl)acetate is a compound that has been the subject of various studies due to its interesting chemical and physical properties, as well as its potential applications in different fields such as pharmaceuticals and materials science. The compound is characterized by the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen, and an ethyl acetate group.

Synthesis Analysis

The synthesis of ethyl 2-(thian-4-yl)acetate derivatives has been explored through various methods. For instance, the synthesis of ethyl 2-[aryl(thiazol-2-yl)amino]acetates was achieved by reacting N-arylthiazole-2-amines with ethyl chloroacetate using NaH as a base in THF, which resulted in a series of novel compounds with promising biological activities . Another study reported the synthesis of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate through a computational study using density functional theory (DFT) . Additionally, the synthesis of related compounds such as ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates was performed in a single pot, showcasing the versatility of the thiazole moiety in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of ethyl 2-(thian-4-yl)acetate derivatives has been determined using various spectroscopic techniques and computational methods. X-ray diffraction studies have been used to determine the crystal structure of these compounds, revealing details such as the conformation of the thioamide moiety and the presence of intra- and intermolecular hydrogen bonds that stabilize the structure . Spectroscopic analyses, including FT-IR, FT-Raman, and NMR, have provided further insights into the molecular structure and the electronic properties of the compounds .

Chemical Reactions Analysis

Ethyl 2-(thian-4-yl)acetate and its derivatives participate in various chemical reactions, which have been explored to synthesize novel compounds with potential biological activities. For example, the reaction of arylidenehydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles with diethyl acetylenedicarboxylate led to the synthesis of (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates . The reactivity of the thiazole ring has also been utilized in the synthesis of anti-aggregation active compounds containing thietanyl and dioxothietanyl rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(thian-4-yl)acetate derivatives have been extensively studied. Thermal analyses such as TGA and DSC have been used to evaluate the thermal stability of these compounds, indicating that they are stable above certain temperatures . Computational studies have provided quantum chemical parameters and insights into the electronic properties, such as HOMO and LUMO energies, which suggest that charge transfer occurs within the molecule . The solvate structures of related compounds like ethyl acetate have also been analyzed, revealing a preference for the trans over the gauche isomer and a high degree of hidden disorder .

Wissenschaftliche Forschungsanwendungen

Thiazole Derivatives

- Scientific Field : Medicinal Chemistry

- Summary of Application : Thiazole derivatives have been studied for their diverse biological activities. They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

- Methods of Application : The methods of application vary depending on the specific derivative and its intended use. For example, they can be synthesized and tested in vitro or in vivo for their biological activities .

- Results or Outcomes : The results have shown that thiazole derivatives can have potent biological activities with lesser side effects .

Ethyl Acetate

- Scientific Field : Biotechnology

- Summary of Application : Ethyl acetate is an environmentally friendly solvent with many industrial applications. The production of ethyl acetate currently proceeds by energy-intensive petrochemical processes .

- Methods of Application : Microbial synthesis of ethyl acetate could become an interesting alternative. The formation of esters as aroma compounds in food has been repeatedly reviewed .

- Results or Outcomes : The microbial formation of carboxylic-acid esters has been repeatedly reviewed. Plenty of various esters are formed where ethyl esters and acetate esters are clearly predominating .

Eigenschaften

IUPAC Name |

ethyl 2-(thian-4-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2S/c1-2-11-9(10)7-8-3-5-12-6-4-8/h8H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKQUBVOAJZQCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCSCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456887 |

Source

|

| Record name | Ethyl 2-(thian-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(thian-4-yl)acetate | |

CAS RN |

218624-29-4 |

Source

|

| Record name | Ethyl 2-(thian-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B1279105.png)

![Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B1279126.png)